Aluminium tris(quinolin-8-olate)

説明

Alq3 crystals exist in two isomeric states, meridional and facial isomers. A third isomeric state ( γ ) was studied by X-ray diffraction, the δ -Alq3 transforms into γ -form at ~180°C. Mechanism of the Alq3 phosphorescence has been studied.

Tris(8-hydroxyquinoline)aluminum(III)(Alq3) is a key green-light emitting and electron transport material for OLEDs. A study reports the new crystalline phase d besides its, originally known, three other crystalline phases, α ,β ,γ . It exhibits excellent chemical stability and high luminescence efficiencies.

作用機序

Target of Action

Aluminium Tris(quinolin-8-olate), also known as Alq3, is primarily targeted in the field of optoelectronics . It is an organic electron transport and luminescent material . It is used as a selective contact for electrons in functional FAMAPIBr (formamidinium/methylammonium lead iodide bromide) solar cells .

Mode of Action

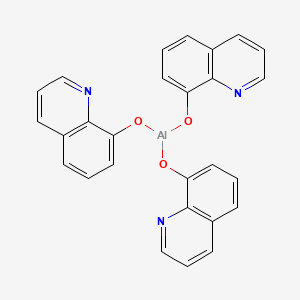

Alq3 interacts with its targets by forming metal chelate complexes . In these complexes, one aluminum atom is bonded with three 8-hydroxyquinoline ligands . This interaction results in the enhancement of the functional properties of Alq3, making it a widely used material in organic light-emitting diode (OLED) devices .

Biochemical Pathways

The primary biochemical pathway affected by Alq3 is the electron transport process . Alq3 serves as an electron transport layer in various applications, including OLEDs, spintronics, photodetectors, and photodiodes . The electron transport process is crucial for the functioning of these devices.

Pharmacokinetics

For instance, the thickness of the Alq3 layer in devices can influence the device’s performance .

Result of Action

The result of Alq3’s action is the efficient transport of electrons, leading to the emission of light in OLEDs . This makes Alq3 a key component in the creation of flexible light sources, flat panel displays, high-resolution smartphones, and other advanced optoelectronic devices .

Action Environment

The action, efficacy, and stability of Alq3 can be influenced by various environmental factors. For instance, the performance of Alq3 can be enhanced through strategies such as metal doping/incorporation and nanoscale synthesis . Additionally, the thickness of the Alq3 layer in a device can affect the device’s photocurrent .

生物活性

Aluminium tris(quinolin-8-olate), commonly known as Alq3, is a coordination complex of aluminum and 8-hydroxyquinoline. This compound has garnered significant attention due to its diverse biological activities and applications, particularly in the fields of photonics and biomedicine. This article explores the biological activity of Alq3, summarizing key research findings, mechanisms of action, and implications for future studies.

- Chemical Formula : C27H18AlN3O3

- Molecular Mass : 459.432 g/mol

- CAS Number : 2085-33-8

- IUPAC Name : 8-{[bis(quinolin-8-yloxy)alumanyl]oxy}quinoline

Alq3 exists in different isomeric forms, primarily meridional and facial isomers, which can influence its biological activity and stability. The compound is characterized by its ability to form stable complexes with various ligands, which may enhance its biological interactions.

Mechanisms of Biological Activity

-

Antibacterial Properties :

Recent studies have demonstrated that Alq3 exhibits significant antibacterial activity. The antibacterial effect is attributed to its nanostructures that enhance surface interactions with bacterial cell walls, leading to increased permeability and cell death. The mechanism involves the disruption of the bacterial membrane integrity, which can be quantitatively assessed through various assays (e.g., disc diffusion method) . -

Immunomodulatory Effects :

Alq3 has been shown to influence immune responses by modulating the activity of transcription factors such as NF-kappa-B. It decreases NF-kappa-B DNA-binding activity and inhibits transcription from the IL6 promoter, which plays a crucial role in inflammatory responses. This suggests potential applications in managing inflammatory diseases . -

Antioxidant Activity :

The compound also exhibits antioxidant properties, which are vital for protecting cells from oxidative stress. This activity may be linked to its ability to scavenge free radicals and reduce lipid peroxidation in cellular systems.

Table 1: Summary of Biological Activities of Alq3

| Activity | Mechanism | Reference |

|---|---|---|

| Antibacterial | Disrupts bacterial membrane integrity | |

| Immunomodulatory | Inhibits NF-kappa-B mediated transcription | |

| Antioxidant | Scavenges free radicals |

Case Studies

-

Antibacterial Activity Assessment :

A study investigated the antibacterial efficacy of Alq3 against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability upon treatment with Alq3 nanostructures compared to controls, highlighting its potential as an antimicrobial agent . -

Inflammatory Response Modulation :

Another research focused on the effects of Alq3 on macrophage activation and cytokine production. The findings revealed that Alq3 could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in therapeutic applications for chronic inflammatory conditions .

Future Directions

The biological activities of Aluminium tris(quinolin-8-olate) present numerous opportunities for future research:

- Therapeutic Applications : Investigating the potential use of Alq3 in treating infections or inflammatory diseases could lead to novel therapeutic strategies.

- Nanotechnology Integration : Exploring the integration of Alq3 in nanomedicine could enhance drug delivery systems, improving bioavailability and targeting specific tissues.

- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its biological effects will be essential for optimizing its applications in medicine.

特性

IUPAC Name |

tri(quinolin-8-yloxy)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C9H7NO.Al/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIVIEFSHFOWTE-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O[Al](OC3=CC=CC4=C3N=CC=C4)OC5=CC=CC6=C5N=CC=C6)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18AlN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027201 | |

| Record name | Aluminium tris(quinolin-8-olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow solid; [Merck Index] Yellow crystalline powder; Insoluble in water; [Dojindo Laboratories MSDS] | |

| Record name | Aluminum tris(8-hydroxyquinoline) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21800 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2085-33-8 | |

| Record name | Tris-(8-hydroxyquinoline)aluminum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2085-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum tris(8-hydroxyquinoline) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002085338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminium tris(quinolin-8-olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium tris(quinolin-8-olate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。